

Synthesis of Amine-Functionalized PROTACs: A Detailed Guide to Amino-PEG10-Boc Synthesis

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Compound of Interest

Compound Name: Amino-PEG10-Boc

Cat. No.: B605451

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This guide provides a comprehensive, step-by-step protocol for the synthesis of **Amino-PEG10-Boc**, a heterobifunctional linker commonly employed in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative therapeutic molecules designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.^{[1][2][3][4][5]} The **Amino-PEG10-Boc** linker serves as a crucial component, bridging a ligand that binds to the target protein of interest (POI) and a ligand that recruits an E3 ubiquitin ligase.^{[2][3][4][5]} The polyethylene glycol (PEG) component enhances solubility and optimizes the spatial orientation of the final PROTAC molecule.^{[2][4][6]}

This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed methodologies for the synthesis and characterization of these important molecules.

Overview of the Synthetic Strategy

The synthesis of an **Amino-PEG10-Boc** PROTAC generally involves a modular and sequential approach. The core strategy detailed here is a solution-phase synthesis, which offers flexibility in scale and purification. The overall workflow can be summarized as follows:

- **Synthesis of the Brominated PEG Linker:** The commercially available t-Boc-N-amido-PEG10-OH is converted to its brominated counterpart, t-Boc-N-amido-PEG10-Br. This introduces a reactive handle for subsequent conjugation.^{[6][7][8]}

- Conjugation to an E3 Ligase Ligand: The brominated PEG linker is coupled to a suitable E3 ligase ligand, for example, a derivative of thalidomide or pomalidomide.[1]
- Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine of the PEG linker is removed under acidic conditions to yield the final amine-functionalized PROTAC intermediate.[6][9]

This amine-terminated intermediate can then be readily coupled to a ligand for a specific protein of interest to generate the final PROTAC.

Experimental Protocols

The following protocols provide detailed step-by-step instructions for the synthesis of an exemplary **Amino-PEG10-Boc** PROTAC, starting from the commercially available t-Boc-N-amido-PEG10-OH.

Protocol 1: Synthesis of t-Boc-N-amido-PEG10-Br

This two-step protocol describes the conversion of the terminal hydroxyl group of t-Boc-N-amido-PEG10-OH to a bromide via a mesylate intermediate.[6][7]

Step 1: Mesylation of t-Boc-N-amido-PEG10-OH

- Dissolve t-Boc-N-amido-PEG10-OH (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).[6]
- Cool the solution to 0 °C using an ice bath.
- Add triethylamine (Et₃N, 2.2 equivalents) to the solution.[6]
- Slowly add methanesulfonyl chloride (MsCl, 1.7 equivalents) dropwise to the reaction mixture.[6]
- Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 3-4 hours.[6]
- Monitor the reaction progress by thin-layer chromatography (TLC).

- Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.[6]
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylated intermediate.[6]

Step 2: Bromination of the Mesylated Intermediate

- Dissolve the crude mesylated intermediate from Step 1 in acetone.[6]
- Add lithium bromide (LiBr, 10-15 equivalents) to the solution.[6]
- Stir the reaction mixture at room temperature overnight.[6]
- Monitor the reaction by TLC.
- After completion, remove the acetone under reduced pressure.[6]
- Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure t-Boc-N-amido-PEG10-Br.[6][7]

Protocol 2: Conjugation to an E3 Ligase Ligand (Pomalidomide derivative)

This protocol describes the alkylation of a phenolic hydroxyl group on a pomalidomide derivative with the synthesized t-Boc-N-amido-PEG10-Br.[6]

- Dissolve the pomalidomide derivative with a phenolic hydroxyl group (1.0 equivalent) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) under an inert atmosphere.[6]
- Add a suitable base, such as potassium carbonate (K_2CO_3 , 2-3 equivalents) or cesium carbonate (Cs_2CO_3 , 1.5-2 equivalents), to the solution.[6]
- Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the phenoxide.[6]

- Add a solution of t-Boc-N-amido-PEG10-Br (1.1-1.5 equivalents) in the same solvent to the reaction mixture.[\[6\]](#)
- Heat the reaction to a temperature between 60-80 °C and stir overnight.[\[6\]](#)
- Monitor the progress of the reaction by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature and filter off the inorganic salts.[\[6\]](#)
- Dilute the filtrate with ethyl acetate and wash with water and brine to remove residual DMF and salts.[\[6\]](#)
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[\[6\]](#)
- Purify the crude product by flash column chromatography or preparative HPLC to obtain the t-Boc protected PROTAC intermediate.[\[6\]](#)

Protocol 3: Boc Deprotection to Yield Amino-PEG10-PROTAC Intermediate

This protocol describes the removal of the t-Boc protecting group to reveal the terminal primary amine.[\[6\]](#)[\[9\]](#)

- Dissolve the t-Boc protected PROTAC intermediate from Protocol 2 in a solution of 50% trifluoroacetic acid (TFA) in DCM.[\[1\]](#)[\[9\]](#)
- Stir the reaction mixture at room temperature for 1 hour.[\[1\]](#)
- Monitor the deprotection by LC-MS.
- Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
- The resulting crude amine-functionalized PROTAC can be used directly in the next step or purified by preparative HPLC.

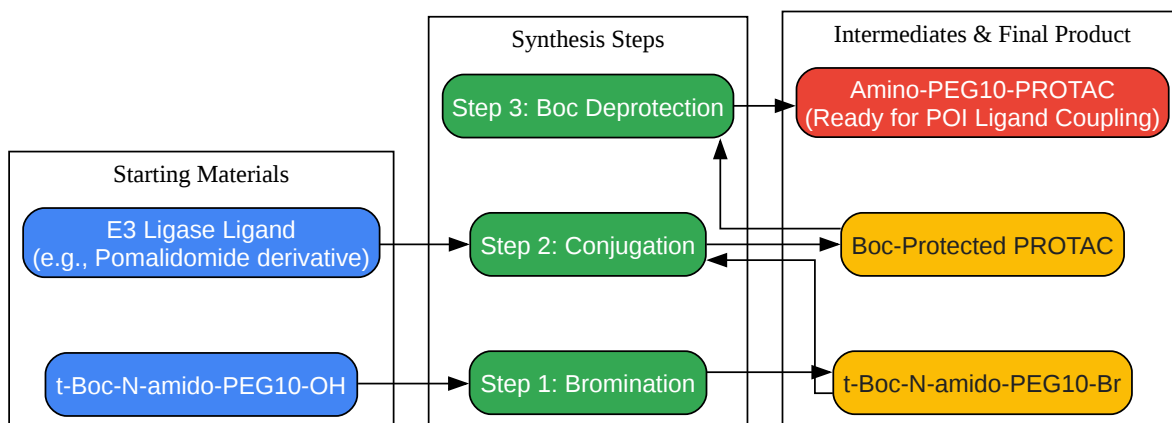
Data Presentation

The following table summarizes the expected physicochemical and analytical data for the key intermediate and a representative final PROTAC. Actual values may vary depending on the specific ligands used.

Property	t-Boc-N-amido-PEG10-Br (Estimated)[6]	Representative Amino- PROTAC (Illustrative)[10]
Molecular Formula	C27H54BrNO12	Dependent on Ligands
Molecular Weight	664.62 g/mol	Dependent on Ligands
Appearance	Colorless to pale yellow oil	White to off-white solid
Purity (by HPLC)	>95%	>95%
¹ H NMR (CDCl ₃ , 400 MHz)	~1.44 (s, 9H), ~3.64 (s, 36H), ~3.79 (t, 2H)[11]	Signals corresponding to both ligands and PEG linker
¹³ C NMR (CDCl ₃ , 101 MHz)	Signals for t-Boc, PEG backbone, and -CH ₂ Br	Signals corresponding to both ligands and PEG linker
Mass Spectrometry (ESI)	[M+Na] ⁺ calculated and found	[M+H] ⁺ calculated and found

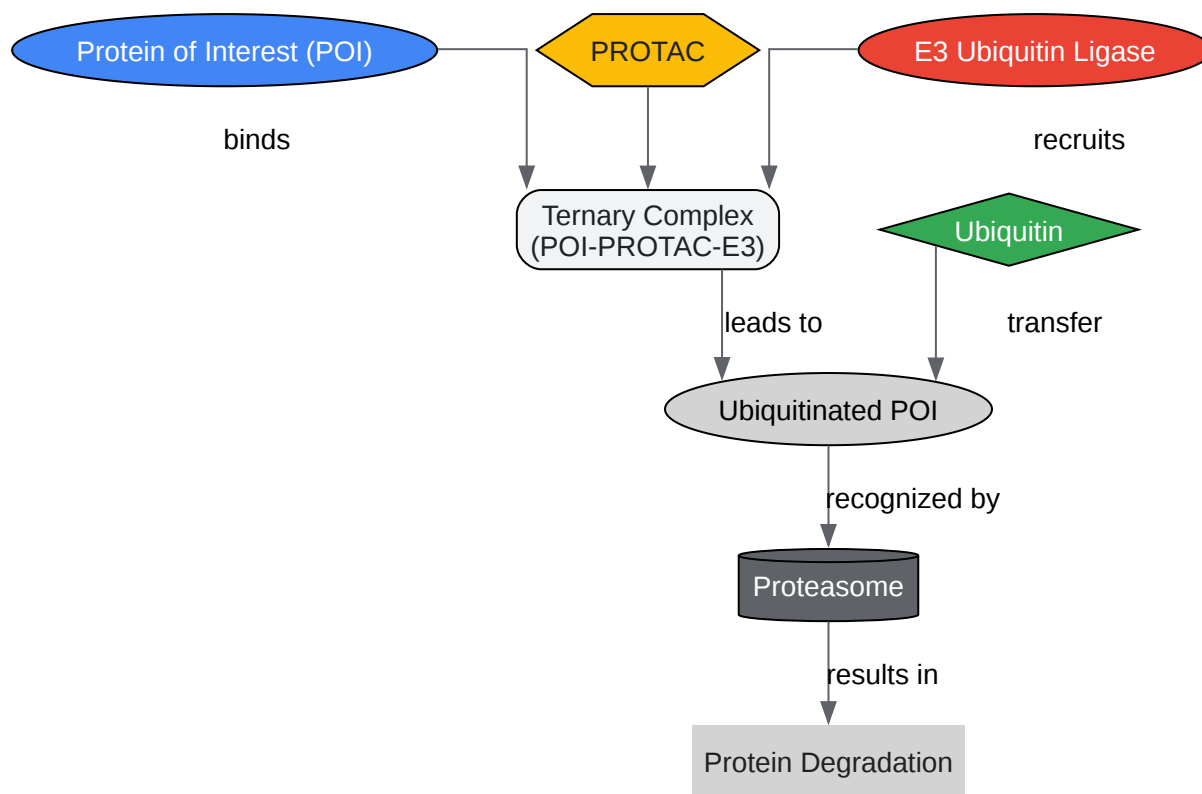
Visualization of Workflow and Concepts

Diagrams created using Graphviz to illustrate key processes.



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Caption: Overall workflow for the synthesis of an Amino-PEG10-PROTAC intermediate.



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